molecular formula C13H15ClO B14635279 3-(4-Butylphenyl)prop-2-enoyl chloride CAS No. 54255-92-4

3-(4-Butylphenyl)prop-2-enoyl chloride

Cat. No.: B14635279
CAS No.: 54255-92-4
M. Wt: 222.71 g/mol
InChI Key: MSWQGWPMDLCNPK-UHFFFAOYSA-N
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Description

3-(4-Butylphenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride characterized by a butyl-substituted phenyl ring conjugated to a reactive carbonyl chloride group. Its molecular formula is C₁₃H₁₅ClO, with a molecular weight of 222.71 g/mol. The compound’s structure features a trans (E)-configured double bond between the α- and β-carbons, enhancing its electrophilicity and utility in conjugate addition reactions.

This compound is primarily employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. Its 4-butylphenyl substituent confers steric bulk and moderate electron-donating effects, influencing both reactivity and solubility. Unlike electron-withdrawing substituents (e.g., chlorine), the butyl group reduces the electrophilicity of the carbonyl carbon but improves lipid solubility, making it advantageous in drug design for enhanced bioavailability .

Properties

CAS No.

54255-92-4

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

3-(4-butylphenyl)prop-2-enoyl chloride

InChI

InChI=1S/C13H15ClO/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3

InChI Key

MSWQGWPMDLCNPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylphenyl)prop-2-enoyl chloride typically involves the reaction of 4-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Butylphenyl)prop-2-enoyl chloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of flow reactors also minimizes the risk of side reactions and reduces the overall production time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-(4-butylphenyl)prop-2-enoic acid.

    Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes in the presence of water to form the corresponding acid.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Acids: Formed by hydrolysis.

Scientific Research Applications

3-(4-Butylphenyl)prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Butylphenyl)prop-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

3-(4-Chlorophenyl)prop-2-enoyl Chloride

  • Molecular Formula : C₉H₆Cl₂O
  • Molecular Weight : 201.02 g/mol
  • Key Differences :
    • Substituent : A chlorine atom at the para position introduces strong electron-withdrawing effects, increasing the carbonyl carbon’s electrophilicity.
    • Reactivity : Higher reactivity in nucleophilic acyl substitution due to enhanced electrophilicity, making it preferable for rapid acylation reactions.
    • Applications : Widely used in synthesizing dyes, photoactive polymers, and antimicrobial agents .

3-(4-Methylphenyl)prop-2-enoyl Chloride

  • Molecular Formula : C₁₀H₉ClO
  • Molecular Weight : 180.63 g/mol
  • Key Differences :
    • Substituent : A methyl group provides weaker electron-donating effects compared to butyl, resulting in intermediate reactivity.
    • Applications : Common in fine chemical synthesis where moderate reactivity and cost-effectiveness are prioritized.

Functional Analogs: Thiazolidinone Derivatives

Compounds such as 3-(4-butylphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one (C1 in ) share the 4-butylphenyl substituent but incorporate a thiazolidinone core. Key distinctions include:

  • Reactivity: Thiazolidinones are less reactive toward nucleophiles due to resonance stabilization of the heterocyclic ring.
  • Bioactivity: These derivatives exhibit antimicrobial, anti-inflammatory, and antidiabetic properties, attributed to the thiazolidinone moiety’s ability to interact with biological targets .
  • coli WP2 assays at concentrations ≤1 mM/plate, suggesting superior biocompatibility compared to acyl chlorides, which are typically corrosive .

Comparative Data Table

Parameter 3-(4-Butylphenyl)prop-2-enoyl Chloride 3-(4-Chlorophenyl)prop-2-enoyl Chloride Thiazolidinone Derivatives (e.g., C1)
Substituent 4-butylphenyl 4-chlorophenyl 4-butylphenyl + thiazolidinone core
Molecular Weight (g/mol) 222.71 201.02 394.54 (C1)
Electron Effects Electron-donating (alkyl) Electron-withdrawing (Cl) Mixed (resonance-stabilized)
Reactivity Moderate (steric hindrance) High (enhanced electrophilicity) Low (heterocyclic stabilization)
Applications Drug intermediates, polymers Dyes, photoactive agents Pharmaceuticals (antimicrobial, etc.)
Safety Profile Corrosive; handle with care Toxic, corrosive Non-mutagenic ≤1 mM

Research Findings and Implications

  • Reactivity Trends : Electron-withdrawing substituents (e.g., Cl) increase acyl chloride reactivity but reduce biocompatibility. The butyl group balances reactivity and solubility, making it suitable for drug delivery systems .
  • Safety Considerations: Thiazolidinones derived from 4-butylphenyl precursors demonstrate low genotoxicity, contrasting with acyl chlorides’ inherent hazards. This highlights the importance of structural modifications for safer pharmaceuticals .
  • Synthetic Utility: 3-(4-Butylphenyl)prop-2-enoyl chloride’s steric bulk enables regioselective reactions in polymer chemistry, reducing side products compared to less hindered analogs.

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